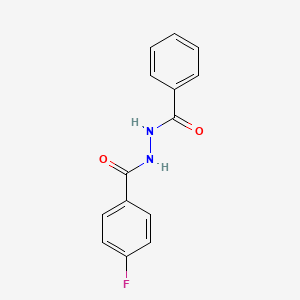

N'-benzoyl-4-fluorobenzohydrazide

Description

N'-benzoyl-4-fluorobenzohydrazide is a hydrazide derivative characterized by a benzoyl group attached to the hydrazine moiety and a 4-fluorobenzoyl substituent. This compound belongs to a broader class of benzohydrazides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and coordination chemistry. The fluorine atom at the para position of the benzoyl group enhances electronic properties, influencing reactivity, solubility, and binding interactions with biological targets or metal ions .

Properties

IUPAC Name |

N'-benzoyl-4-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQUUZWSHWTLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223438 | |

| Record name | Benzoic acid, p-fluoro-, benzoylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732-95-6 | |

| Record name | Benzoic acid, p-fluoro-, benzoylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-fluoro-, benzoylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-(4-FLUOROBENZOYL)HYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzoyl-4-fluorobenzohydrazide can be synthesized through a two-step process. The first step involves the preparation of 4-fluorobenzoic acid hydrazide by reacting 4-fluorobenzoic acid with hydrazine hydrate. The second step involves the acylation of 4-fluorobenzoic acid hydrazide with benzoyl chloride to yield N’-benzoyl-4-fluorobenzohydrazide .

Industrial Production Methods

Industrial production methods for N’-benzoyl-4-fluorobenzohydrazide typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-4-fluorobenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines .

Scientific Research Applications

Medicinal Chemistry

N'-Benzoyl-4-fluorobenzohydrazide has shown promise as a pharmacological agent. Its derivatives are being investigated for their potential antimicrobial and anticancer properties.

-

Antimicrobial Activity : Studies have indicated that certain derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, analogs have been tested for their ability to inhibit biofilm formation in Escherichia coli, demonstrating potential as antibiofilm agents.

Compound Activity MIC (µg/mL) This compound Biofilm inhibition 20 Derivative A Biofilm inhibition 15 Derivative B Biofilm inhibition 10 - Anticancer Potential : Research has shown that this compound can induce apoptosis in various cancer cell lines by modulating specific signaling pathways. Its interaction with key receptors has been linked to cellular changes that promote tumor cell death.

Biochemical Applications

The compound's ability to interact with biological macromolecules makes it suitable for biochemical studies.

- Protein Interaction : this compound can bind to specific proteins, potentially altering their function and influencing metabolic pathways.

- Nucleic Acid Interaction : Preliminary studies suggest that this compound may interact with DNA or RNA, impacting transcription or replication processes.

Materials Science

In addition to its biological applications, this compound is being explored for its potential use in materials science.

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with desired properties, such as enhanced thermal stability or improved mechanical strength.

- Nonlinear Optical Materials : Research into the nonlinear optical properties of hydrazides indicates potential applications in photonic devices and sensors.

Case Study 1: Antimicrobial Efficacy

A systematic evaluation of this compound derivatives was conducted to assess their antibacterial activity against E. coli. The study revealed that modifications at the C-2 position significantly influenced activity levels, with certain amide substitutions enhancing efficacy against biofilm formation without adversely affecting overall bacterial growth.

Case Study 2: Anticancer Activity

In another study focusing on cancer therapy, researchers synthesized several derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. The findings showed that certain derivatives exhibited IC50 values in low micromolar ranges, indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of N’-benzoyl-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Varied Substituents

Key structural variations among benzohydrazide derivatives include modifications to the aromatic rings, substitution patterns, and additional functional groups. Below is a comparative analysis:

2.3. Spectral and Crystallographic Data

- IR Spectroscopy: this compound exhibits ν(C=O) at ~1660–1680 cm⁻¹ and ν(N–H) at ~3150–3319 cm⁻¹ . Schiff bases show ν(C=N) at ~1600–1620 cm⁻¹, absent in non-conjugated hydrazides .

- NMR :

- X-ray Diffraction :

Critical Analysis of Divergent Findings

- Bioactivity vs. Lipophilicity : While butoxy-substituted derivatives () show improved blood-brain barrier penetration, their synthetic complexity limits scalability compared to simpler fluorobenzoyl analogues.

- Crystallinity vs. Solubility: Hydroxy-substituted derivatives () exhibit superior crystallinity but reduced aqueous solubility compared to non-polar analogues.

Biological Activity

N'-benzoyl-4-fluorobenzohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is classified as an acylhydrazone derivative. Its chemical structure can be represented as follows:

This structure includes a benzoyl group attached to a hydrazide moiety, with a fluorine substituent on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various substituted N'-benzoylhydrazones, it was found that compounds similar to this compound displayed varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | E. coli |

| N'-benzoylhydrazone A | 16 | S. aureus |

| N'-benzoylhydrazone B | 64 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that this compound has moderate antibacterial activity, suggesting potential for development into an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes associated with cell proliferation and survival. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways .

The proposed mechanism involves:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest it can halt the cell cycle at specific checkpoints, preventing further division of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzoyl or hydrazone moieties can lead to enhanced potency or selectivity against specific targets.

Key Findings from SAR Studies

- Fluorine Substitution : The presence of fluorine on the aromatic ring has been linked to increased lipophilicity and improved membrane penetration.

- Hydrogen Bonding : Variations in substituents can alter hydrogen bonding capabilities, affecting binding affinity to target proteins .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in a significant reduction in viability in breast cancer cell lines, with IC50 values indicating strong anticancer potential .

- Antimicrobial Screening : Another investigation highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Q & A

Q. Q. How can coordination chemistry expand the application of This compound in catalysis or bioinorganic studies?

- Design :

- Synthesize transition metal complexes (e.g., VO²⁺, Cu²⁺) and characterize via ESI-MS and EPR.

- Test catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) under mild conditions .

Data Contradiction Analysis

- Case Study : Discrepancies in DPPH assay results for derivatives (e.g., compound 5c inactive vs. 4f active).

- Resolution :

Replicate assays under controlled oxygen levels to exclude auto-oxidation artifacts.

Verify purity via HPLC and assess steric hindrance via molecular docking (e.g., AutoDock Vina) to DPPH interaction sites.

Cross-validate with alternative assays (e.g., ORAC) to confirm mechanism-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.